

Spectroscopic Data for 2,2-Dibromobutanal: A Technical Guide

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Compound of Interest

Compound Name: **2,2-Dibromobutanal**

Cat. No.: **B1354730**

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Disclaimer: Extensive searches of publicly available scientific literature and chemical databases did not yield experimental spectroscopic data (NMR, IR, MS) for **2,2-Dibromobutanal**. The information presented herein is based on predicted spectroscopic values derived from the known chemical structure and general principles of spectroscopic analysis.

This technical guide provides a detailed overview of the predicted spectroscopic characteristics of **2,2-Dibromobutanal**, targeting researchers, scientists, and professionals in drug development. The guide includes predicted data for Nuclear Magnetic Resonance (NMR) spectroscopy (^1H and ^{13}C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), presented in structured tables. Furthermore, it outlines generalized experimental protocols for obtaining such data and includes a workflow diagram for spectroscopic analysis.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **2,2-Dibromobutanal**. These predictions are based on established empirical rules and spectral databases of analogous compounds.

Table 1: Predicted ^1H NMR Data for 2,2-Dibromobutanal

Chemical Shift (δ) (ppm)	Multiplicity	Integration	Assignment
~9.5	Singlet	1H	Aldehyde proton (-CHO)
~2.3 - 2.6	Quartet	2H	Methylene protons (-CH ₂)
~1.1	Triplet	3H	Methyl protons (-CH ₃)

Predicted solvent: CDCl₃

Table 2: Predicted ¹³C NMR Data for 2,2-Dibromobutanal

Chemical Shift (δ) (ppm)	Assignment
~190	Aldehyde carbon (C=O)
~60	Dibrominated carbon (-CBr ₂)
~35	Methylene carbon (-CH ₂)
~12	Methyl carbon (-CH ₃)

Predicted solvent: CDCl₃

Table 3: Predicted IR Absorption Bands for 2,2-Dibromobutanal

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2970-2850	Medium-Strong	C-H stretch (alkane)
~2820, ~2720	Medium (two bands)	C-H stretch (aldehyde)
~1730	Strong	C=O stretch (aldehyde)
~1460	Medium	C-H bend (methylene)
~1380	Medium	C-H bend (methyl)
~650-550	Strong	C-Br stretch

Table 4: Predicted Mass Spectrometry Fragmentation for 2,2-Dibromobutanal

m/z	Interpretation
228, 230, 232	Molecular ion peak ($[M]^+$) cluster due to bromine isotopes (^{79}Br and ^{81}Br)
201, 203, 205	Loss of CHO radical
151, 153	Loss of Br radical
122, 124	Loss of Br and CHO radicals
71	Loss of two Br radicals
29	Ethyl radical ($[\text{CH}_2\text{CH}_3]^+$) or CHO^+

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data discussed above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: A sample of **2,2-Dibromobutanal** (typically 5-25 mg) would be dissolved in a deuterated solvent (e.g., chloroform-d, CDCl_3) in a standard 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is often added to calibrate the chemical shift scale to 0 ppm.
- Instrumentation: ^1H and ^{13}C NMR spectra would be acquired on a high-field NMR spectrometer, typically operating at a frequency of 300 MHz or higher for protons.
- ^1H NMR Acquisition: A standard one-dimensional proton NMR experiment would be performed. Key parameters include the spectral width, acquisition time, relaxation delay, and the number of scans to be averaged to achieve an adequate signal-to-noise ratio.
- ^{13}C NMR Acquisition: A one-dimensional carbon NMR experiment, often with proton decoupling to simplify the spectrum to single lines for each unique carbon, would be

conducted. Due to the lower natural abundance and smaller gyromagnetic ratio of ^{13}C , a larger number of scans is typically required compared to ^1H NMR.

Infrared (IR) Spectroscopy

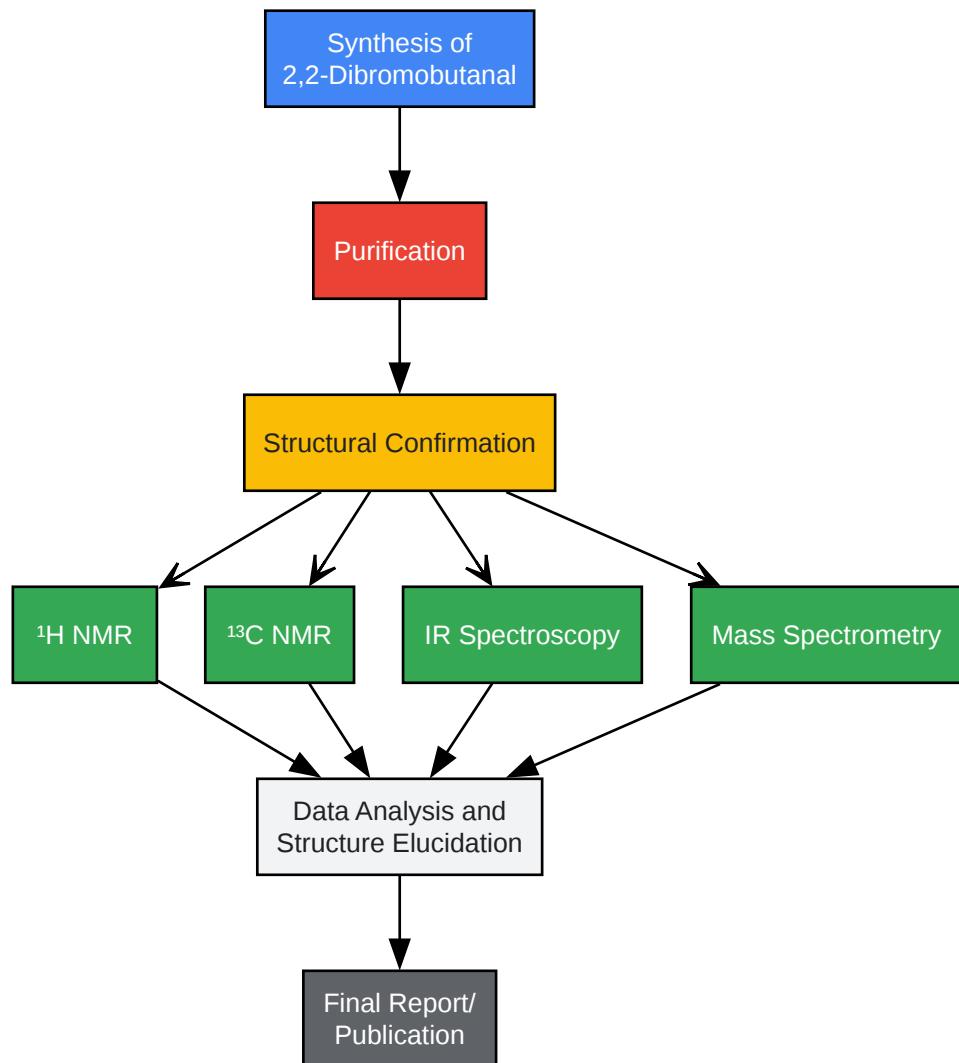
- Sample Preparation: For a liquid sample like **2,2-Dibromobutanal**, a thin film would be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).
- Instrumentation: The spectrum would be recorded using a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition: A background spectrum of the clean salt plates is first recorded. The sample is then placed in the instrument's beam path, and the sample spectrum is acquired. The instrument software automatically subtracts the background spectrum to produce the final IR spectrum of the compound. The typical spectral range is 4000-400 cm^{-1} .

Mass Spectrometry (MS)

- Sample Introduction: The sample would be introduced into the mass spectrometer, typically via direct injection or through a gas chromatograph (GC-MS) for volatile compounds.
- Ionization: Electron Impact (EI) ionization is a common method for this type of molecule. In EI, the sample is bombarded with a high-energy electron beam, causing ionization and fragmentation.
- Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- Detection: The separated ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a chemical compound.



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Caption: Workflow for Synthesis and Spectroscopic Analysis.

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